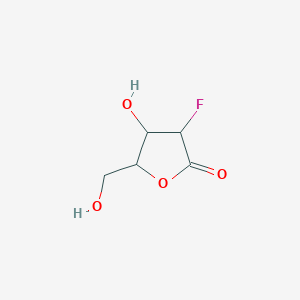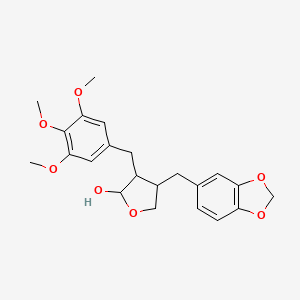![molecular formula C20H12CuN5NaO9S2-2 B12091571 copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate CAS No. 77743-24-9](/img/structure/B12091571.png)
copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate is a complex compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications due to its unique chemical properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. The presence of copper and sodium ions is crucial for the stabilization of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures. The use of copper and sodium salts in the reaction mixture ensures the formation of the desired product with minimal impurities.
化学反応の分析
Types of Reactions
Copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Copper oxides and hydroxides.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate involves the interaction of the azo groups with various molecular targets. The compound can absorb light, leading to the generation of reactive oxygen species that can cause cellular damage. This property is exploited in photodynamic therapy. Additionally, the compound can bind to metal ions, affecting their availability and activity in biological systems.
類似化合物との比較
Copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate is unique due to its specific combination of copper, sodium, and azo groups. Similar compounds include:
- Copper(2+) sodium 3,3’-methylenebis{6-[(2Z)-2-{3-[(E)-(2,4-disulfonatophenyl)diazenyl]-4-oxido-6-oxo-2,4-cyclohexadien-1-ylidene}hydrazino]benzoate} .
- Copper(2+) sodium 3-[(E)-{3-[(3-amino-4-nitrophenyl)hydrazono]-2-oxido-4-oxo-1,5-cyclohexadien-1-ylidene}hydrazino]benzoate .
These compounds share similar structural features but differ in their specific functional groups and metal ion coordination, leading to variations in their chemical and physical properties.
特性
CAS番号 |
77743-24-9 |
|---|---|
分子式 |
C20H12CuN5NaO9S2-2 |
分子量 |
617.0 g/mol |
IUPAC名 |
copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate |
InChI |
InChI=1S/C20H16N5O9S2.Cu.Na/c21-15-8-13(36(32,33)34)10-17(18(15)26)23-25-19(11-4-2-1-3-5-11)24-22-16-9-12(35(29,30)31)6-7-14(16)20(27)28;;/h1-10,26H,21H2,(H,27,28)(H,29,30,31)(H,32,33,34);;/q-1;+2;+1/p-4 |
InChIキー |
BARODBGQUHGFIP-UHFFFAOYSA-J |
異性体SMILES |
[CH-]\1C=CC=C/C1=C(/N=NC2=CC(=CC(=C2[O-])N)S(=O)(=O)[O-])\N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Cu+2] |
正規SMILES |
[CH-]1C=CC=CC1=C(N=NC2=CC(=CC(=C2[O-])N)S(=O)(=O)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide](/img/structure/B12091505.png)
](/img/structure/B12091507.png)

![3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12091515.png)

![2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12091527.png)



![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12091550.png)

![sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12091579.png)
